molecular formula C15H10ClNO B3041346 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde CAS No. 282541-95-1

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B3041346
CAS No.: 282541-95-1
M. Wt: 255.7 g/mol
InChI Key: NXBHSITUAMCMLR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and an aldehyde functional group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the formyl group on the indole ring. The reaction typically proceeds under mild conditions and yields the desired aldehyde product.

Another approach involves the Friedel-Crafts acylation of 3-chlorophenylindole with an appropriate acylating agent, followed by oxidation to introduce the aldehyde group. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-chlorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(3-chlorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the indole ring structure allows for interactions with DNA and RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine atom at the para position of the phenyl ring.

    2-(3-bromophenyl)-1H-indole-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    2-(3-methylphenyl)-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the aldehyde group also provides versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBHSITUAMCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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